2-Amino-1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one
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Overview
Description
2-Amino-1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an amino group, a piperidine ring, and a phenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methylpiperidine with a suitable phenylpropanone derivative in the presence of an amino group donor. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or platinum to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Amino-1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one: This compound is unique due to its specific combination of functional groups.
2-Amino-1-(3-methylpiperidin-1-yl)-3-phenylpropan-2-one: Similar structure but with a different position of the amino group.
2-Amino-1-(3-methylpiperidin-1-yl)-3-phenylbutan-1-one: Similar structure but with an additional carbon in the chain.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a balance between stability and reactivity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H22N2O |
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Molecular Weight |
246.35 g/mol |
IUPAC Name |
2-amino-1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C15H22N2O/c1-12-6-5-9-17(11-12)15(18)14(16)10-13-7-3-2-4-8-13/h2-4,7-8,12,14H,5-6,9-11,16H2,1H3 |
InChI Key |
UCMNLKPYMLZNLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C(=O)C(CC2=CC=CC=C2)N |
Origin of Product |
United States |
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